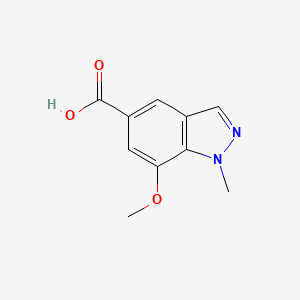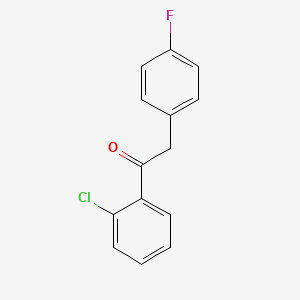
1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one
Overview
Description
1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one, commonly known as 2-CF, is a synthetic compound that has been used in scientific research for a variety of applications. It is a highly potent compound that has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Molecular Structure and Interaction Analysis
Molecular Structure and Hyperpolarizability Studies : The molecular structure of derivatives similar to "1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one" has been analyzed using spectroscopic methods and quantum chemical calculations. For instance, studies on compounds like (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one have revealed insights into their vibrational wavenumbers, geometrical parameters, and hyper-conjugative interactions. Notably, the first hyperpolarizability of these compounds suggests their potential as nonlinear optical (NLO) materials, with electron density transfer dynamics providing insights into their electronic properties (Najiya et al., 2014).
Crystal Structure and Hirshfeld Surface Analysis : Crystallographic studies, including Hirshfeld surface analysis, offer a detailed view of the intermolecular interactions and molecular packing in crystals of similar compounds. Such analyses have helped in understanding the dihedral angles, hydrogen bonding patterns, and π–π stacking interactions, which are crucial for the material's stability and potential applications (Shikhaliyev et al., 2019).
Potential Applications in Materials Science
Isostructural and Structural Characterization : The synthesis and structural characterization of isostructural compounds, such as 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, demonstrate the diverse applications of such molecules in materials science. Their planar structures and perpendicular orientation of fluorophenyl groups highlight unique geometrical features that could be exploited in designing new materials (Kariuki et al., 2021).
Photoionization Spectroscopy for Conformational Studies : The study of conformational landscapes through resonant two-photon ionization (R2PI) spectroscopy provides insights into the effects of halogenation on molecular geometry and interaction strength. Such research helps in understanding the molecular behavior in various environments and can inform the development of materials with specific optical or electronic properties (Rondino et al., 2016).
properties
IUPAC Name |
1-(2-chlorophenyl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c15-13-4-2-1-3-12(13)14(17)9-10-5-7-11(16)8-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKXQTAJSUAEJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



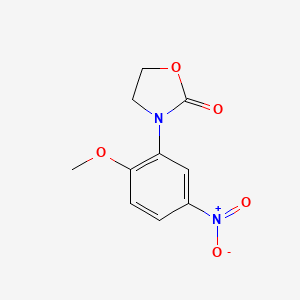


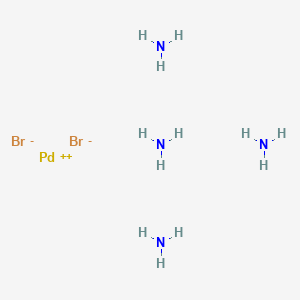
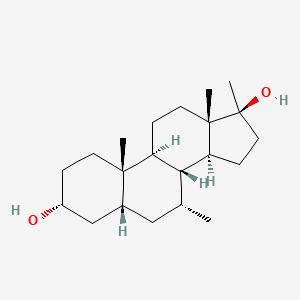


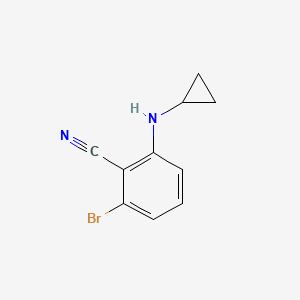
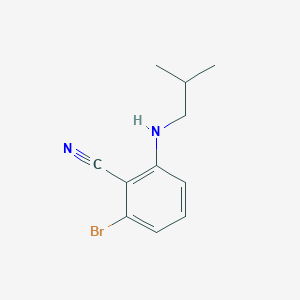
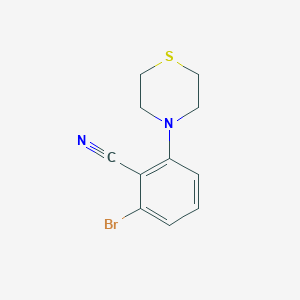
![[4-(3,4-Difluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B3366384.png)
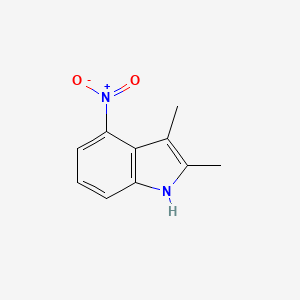
![5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3366405.png)
